molecular formula C10H11NO4 B14836575 1-Cyclopropoxy-2-methoxy-4-nitrobenzene

1-Cyclopropoxy-2-methoxy-4-nitrobenzene

Cat. No.: B14836575
M. Wt: 209.20 g/mol
InChI Key: SMBCUBFKKPXTHS-UHFFFAOYSA-N
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Description

1-Cyclopropoxy-2-methoxy-4-nitrobenzene is an organic compound with the molecular formula C10H11NO4 It is a derivative of benzene, featuring a cyclopropoxy group, a methoxy group, and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropoxy-2-methoxy-4-nitrobenzene typically involves multiple steps, starting from benzene derivatives. One common method includes:

    Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Methoxylation: The nitrobenzene derivative undergoes methoxylation, often using methanol and a suitable catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropoxy-2-methoxy-4-nitrobenzene can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): Due to the presence of electron-donating and electron-withdrawing groups, the compound can participate in EAS reactions, such as halogenation and nitration.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a metal catalyst.

    Substitution: The methoxy and cyclopropoxy groups can be substituted under specific conditions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst (e.g., AlCl3).

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Strong acids or bases, depending on the desired substitution.

Major Products:

    2-Chloro-1-cyclopropoxy-4-nitrobenzene: Formed through halogenation.

    1-Cyclopropoxy-2-methoxy-4-aminobenzene: Formed through reduction.

Scientific Research Applications

1-Cyclopropoxy-2-methoxy-4-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopropoxy-2-methoxy-4-nitrobenzene involves its interaction with molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the methoxy and cyclopropoxy groups can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    1-Methoxy-4-nitrobenzene: Lacks the cyclopropoxy group, making it less sterically hindered.

    1-Cyclopropoxy-4-nitrobenzene: Lacks the methoxy group, affecting its electronic properties.

    2-Methoxy-4-nitrobenzene: Lacks the cyclopropoxy group and has a different substitution pattern.

Uniqueness: 1-Cyclopropoxy-2-methoxy-4-nitrobenzene is unique due to the combination of its substituents, which confer distinct electronic and steric properties

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

1-cyclopropyloxy-2-methoxy-4-nitrobenzene

InChI

InChI=1S/C10H11NO4/c1-14-10-6-7(11(12)13)2-5-9(10)15-8-3-4-8/h2,5-6,8H,3-4H2,1H3

InChI Key

SMBCUBFKKPXTHS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])OC2CC2

Origin of Product

United States

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